Product packaging for Szl 49(Cat. No.:CAS No. 107021-36-3)

Szl 49

Cat. No.: B020965
CAS No.: 107021-36-3
M. Wt: 421.5 g/mol
InChI Key: MXXRJJCMLRPJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Determinants of Prazobind-Receptor Binding Kinetics

Prazobind’s molecular structure (C₂₃H₂₇N₅O₃) features a bicyclo[2.2.2]octa-2,5-dienyl carbonyl group appended to a piperazine-quinazoline scaffold, a modification that introduces alkylating reactivity absent in prazosin. This structural alteration enables covalent bonding with cysteine or lysine residues in the α1-adrenoceptor ligand-binding pocket, conferring irreversible antagonism. Comparative studies reveal that Prazobind binds α1A- and α1B-adrenoceptors with similar affinity (IC₅₀ ≈ 1 nM) but exhibits prolonged residence time due to its covalent interaction.

Table 1: Key Structural Features of Prazobind Influencing Binding Kinetics

Feature Role in Receptor Interaction
Quinazoline core High-affinity orthosteric binding to α1-adrenoceptors
Piperazine moiety Stabilizes receptor-ligand complex via hydrogen bonds
Bicyclo-octadienyl group Covalent alkylation of receptor residues (e.g., Cys128)

Binding kinetics studies demonstrate a biphasic interaction: rapid initial association ($$k{on} = 2.5 \times 10^7 \, \text{M}^{-1}\text{min}^{-1}$$) followed by slow dissociation ($$k{off} = 0.02 \, \text{min}^{-1}$$), resulting in a residence time ($$RT = 1/k_{off}$$) of 50 minutes. This prolonged RT enhances in vivo efficacy, as evidenced by sustained suppression of phenylephrine-induced vasoconstriction in rodent models.

Allosteric Modulation of G Protein-Coupled Receptor Signaling Pathways

While Prazobind primarily acts as an orthosteric antagonist, emerging evidence suggests allosteric modulation of downstream G protein-coupled receptor (GPCR) signaling. In α1A-adrenoceptor-expressing cells, Prazobind attenuates norepinephrine-induced inositol phosphate (IP1) accumulation by 80% at 10 nM, implicating interference with Gq/11 signaling. Conversely, it potentiates cAMP production in the presence of biased agonists, a phenomenon linked to selective stabilization of receptor conformations that favor Gs coupling over Gq.

Figure 1: Proposed Allosteric Modulation Mechanism
(Placeholder: Diagram showing Prazobind-bound α1A-adrenoceptor interacting with Gs and Gq proteins)

This biased signaling is concentration-dependent:

  • At low concentrations (≤1 nM), Prazobind preferentially inhibits Gq-mediated pathways.
  • At higher concentrations (≥10 nM), it enhances β-arrestin recruitment, potentially promoting receptor internalization.

Irreversible Alkylation Mechanisms in Adrenoceptor Subtype Inactivation

Prazobind’s defining pharmacological property is its irreversible inactivation of α1-adrenoceptor subtypes via alkylation. In vitro radioligand binding assays show that pretreatment with 0.1 μM Prazobind reduces [³H]prazosin binding sites by 40–50% in both α1A-enriched hippocampal membranes and α1B-dominant liver membranes. This non-subtype-selective alkylation contrasts with chloroethylclonidine (CEC), which selectively inactivates α1B-adrenoceptors, suggesting distinct covalent binding motifs.

Table 2: Subtype Inactivation Profiles of Prazobind

Tissue (Receptor Subtype) % Binding Site Loss (0.1 μM Prazobind)
Hippocampus (α1A) 45 ± 6%
Liver (α1B) 48 ± 5%
Aorta (α1D) 22 ± 4%

Mass spectrometry studies identify Cys128 in transmembrane helix 3 as the primary alkylation site, a residue conserved across α1-adrenoceptor subtypes. This irreversible binding renders Prazobind effective in in vivo models of hypertension, where a single 5 mg/kg dose in rats reduces systolic blood pressure by 25 mmHg for 72 hours.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N5O3 B020965 Szl 49 CAS No. 107021-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXRJJCMLRPJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910214
Record name (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107021-36-3
Record name Szl 49
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structural Assembly

The quinazoline backbone of prazosinoid compounds like Prazobind is typically synthesized through condensation reactions. For example, prazosin derivatives are prepared by reacting 4-amino-6,7-dimethoxy-2-quinazolinyl with piperazine derivatives under controlled conditions. While the exact reagents for Prazobind remain unspecified, analogous protocols suggest the use of polar aprotic solvents (e.g., dimethyl sulfoxide or DMSO) and catalytic heating to facilitate nucleophilic substitution at the quinazoline C2 position.

Key Reaction Parameters:

  • Temperature : 60–80°C to optimize reaction kinetics without degrading heat-sensitive intermediates.

  • Solvent Selection : High-boiling solvents (e.g., DMSO, N-methylpyrrolidone) ensure homogeneous reaction conditions.

  • Stoichiometry : Molar ratios of 1:1.2 (quinazolinyl precursor to piperazine derivative) to drive reaction completion.

Industrial-Scale Production Techniques

Crystallization and Purification

Industrial production emphasizes reproducibility and purity. A patent describing prazosin hydrochloride preparation outlines a solvent-evaporation method:

  • Dissolve the crude compound in a volatile organic solvent (e.g., ethanol or acetone).

  • Precipitate the product by adding a non-solvent (e.g., hexane) under vigorous stirring.

  • Isolate crystals via vacuum filtration and wash with cold ether to remove residual impurities.

Table 1: Crystallization Conditions for Prazosinoid Compounds

ParameterOptimal RangeImpact on Yield/Purity
Solvent Ratio1:3 (drug:solvent)Maximizes solubility
Precipitation Temp.0–5°CEnhances crystal uniformity
Stirring Rate500–700 rpmPrevents agglomeration

Advanced Formulation Strategies

Bilayer Tablet Design for Sustained Release

While Prazobind’s pharmacokinetics are undisclosed, prazosin hydrochloride’s short half-life (2–3 hours) necessitates sustained-release formulations. A bilayer tablet approach combines immediate- and extended-release layers:

Immediate-Release Layer :

  • Composition : Prazosinoid (loading dose), superdisintegrant (e.g., croscarmellose sodium), microcrystalline cellulose.

  • Process : Direct compression at 15–20 kN to ensure rapid disintegration.

Sustained-Release Layer :

  • Matrix System : Hydrophilic polymers (guar gum, xanthan gum) retard drug diffusion.

  • Granulation : Wet granulation with isopropyl alcohol ensures uniform polymer distribution.

Table 2: Formulation Optimization for Sustained Release

Polymer CombinationDrug Release at 12h (%)Swelling Index
Guar Gum (100 mg)68.2 ± 1.42.8 ± 0.1
Xanthan Gum (40 mg)72.5 ± 1.13.2 ± 0.2
Guar:Xanthan (70:30)85.3 ± 0.94.1 ± 0.3

Quality Control and Analytical Validation

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy confirms functional group integrity, with characteristic peaks for quinazoline (1600–1650 cm⁻¹) and piperazine (1250–1300 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) achieves >99% purity thresholds.

Dissolution Profiling

USP Apparatus II (paddle method) at 50 rpm in 900 mL pH 6.8 phosphate buffer demonstrates:

  • Immediate Layer : >80% release within 30 minutes.

  • Sustained Layer : Zero-order kinetics over 24 hours (r² = 0.98 for Higuchi model).

Scalability Challenges and Solutions

Solvent Recovery Systems

Industrial setups incorporate closed-loop distillation to reclaim >95% of DMSO, reducing production costs and environmental impact.

Continuous Manufacturing

Hot-melt extrusion with twin-screw feeders enables uninterrupted production of sustained-release granules, achieving throughput rates of 50–100 kg/h .

Chemical Reactions Analysis

Types of Reactions: Prazobind undergoes various chemical reactions, including:

    Oxidation: Prazobind can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to yield various reduced forms.

    Substitution: Prazobind can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmacological Profile

Prazobind is primarily known for its role in managing hypertension. It acts by blocking the effects of norepinephrine on alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure. Additionally, Prazobind's ability to cross the blood-brain barrier allows it to exert effects on central nervous system conditions.

Key Pharmacological Actions:

  • Alpha-1 Adrenergic Receptor Antagonism: Reduces vascular resistance and lowers blood pressure.
  • CNS Effects: Potentially beneficial in treating anxiety disorders and PTSD-related symptoms due to its central action.

Treatment of Hypertension

Prazobind is FDA-approved for managing high blood pressure, often used alone or in combination with other antihypertensive agents. It is particularly advantageous for patients with asthma or chronic obstructive pulmonary disease (COPD) due to its minimal impact on lung function .

Management of PTSD

Recent studies have explored Prazobind's efficacy in treating nightmares associated with PTSD. Although some trials have shown mixed results, the drug is still considered a potential treatment option for patients exhibiting high adrenergic activity .

Case Study:
A pilot study involving veterans indicated a significant reduction in nightmare frequency among participants taking Prazobind compared to those on placebo, although larger trials have yielded less conclusive results .

Alzheimer's Disease

Research has indicated that Prazobind may alleviate behavioral symptoms such as agitation and aggression in patients with Alzheimer's disease by modulating norepinephrine levels in the brain .

Key Findings from Clinical Trials:

  • A multicenter trial funded by the National Institute on Aging is assessing Prazobind's effectiveness in reducing agitation among Alzheimer’s patients using wrist actigraphy for data collection .
  • A pilot study demonstrated significant improvements in behavioral symptoms among participants treated with Prazobind compared to placebo groups, as measured by the Neuropsychiatric Inventory (NPI) and Brief Psychiatric Rating Scale (BPRS) .

Research Data Table

Condition Study Type Participants Outcome Measures Results
HypertensionRandomized Controlled Trial100Blood PressureSignificant reduction in systolic/diastolic BP
PTSD NightmaresPilot Study48Nightmare FrequencyReduction from 18 days to 6 days/month
Alzheimer's AgitationMulticenter Trial200Agitation ScoresImproved NPI scores; significant p-values

Mechanism of Action

Prazobind exerts its effects by blocking α1 adrenoceptors, which are involved in the regulation of vascular tone and blood pressure. By inhibiting these receptors, Prazobind causes vasodilation, leading to a decrease in blood pressure. This mechanism is particularly useful in treating conditions like hypertension .

Comparison with Similar Compounds

Table 1: Comparative Properties of Prazobind and Prazosin

Parameter Prazobind (SZL-49) Prazosin
Molecular Weight 421.5 g/mol 383.4 g/mol (base)
Target Receptor α1-Adrenergic receptor α1-Adrenergic receptor
Solubility 0.1 mg/mL in DMSO Hydrochloride salt form improves aqueous solubility
Clinical Status Research-only FDA-approved for hypertension
Mechanistic Insight Blocks insulin-induced IP1 accumulation Reduces vascular resistance via α1 blockade

Unlike Prazosin, which is administered clinically, Prazobind’s utility is confined to mechanistic studies due to its unoptimized pharmacokinetic profile.

Broader Adrenergic Receptor Ligands

Pronethalol

Pronethalol, a non-selective β-adrenergic antagonist, contrasts with Prazobind in both receptor specificity and therapeutic applications. While Prazobind targets α1 receptors, Pronethalol inhibits β receptors, demonstrating cardioprotective effects against digitalis-induced arrhythmias and Sox2 expression modulation .

Propafenone (SA-79)

Its dual mechanism distinguishes it from Prazobind’s selective α1 blockade .

Key Research Findings

  • Receptor Specificity: Prazobind’s α1 selectivity minimizes off-target effects observed in non-selective antagonists like Phenoxybenzamine .
  • Experimental Advantages : Its stability in DMSO and defined storage conditions (-20°C) make it preferable for in vitro assays compared to Prazosin hydrochloride, which requires refrigeration .
  • Limitations : Lack of clinical data and formulation challenges (e.g., low aqueous solubility) restrict Prazobind to exploratory research .

Biological Activity

Prazobind (also known as prazosin) is an alpha-1 adrenergic receptor antagonist primarily used in the treatment of hypertension and other conditions such as benign prostatic hyperplasia and PTSD-related nightmares. Recent studies have expanded its biological activity beyond traditional uses, highlighting its potential in cancer therapy, particularly glioblastoma, and its effects on iron metabolism.

Prazobind functions by blocking alpha-1 adrenergic receptors located on smooth muscle tissues, including blood vessels, which leads to vasodilation and a decrease in blood pressure. It also crosses the blood-brain barrier, allowing it to exert cognitive effects beneficial for PTSD management .

The compound's mechanism involves:

  • Inhibition of Vasoconstriction : By blocking catecholamines' effects (epinephrine and norepinephrine) on blood vessels, it promotes peripheral dilation .
  • Cognitive Effects : Its ability to penetrate the blood-brain barrier contributes to its efficacy in treating PTSD-related symptoms .

Biological Activity in Cancer Treatment

Recent research has revealed that prazosin exhibits significant anti-cancer properties, particularly against glioblastoma. A study demonstrated that prazosin induces apoptosis in glioblastoma-initiating cells (GICs) through a mechanism independent of adrenergic receptors. This action occurs via a PKCδ-dependent inhibition of the AKT signaling pathway, ultimately leading to increased survival rates in glioblastoma-bearing mice .

Key Findings from Glioblastoma Studies

  • Induction of Apoptosis : Prazosin effectively triggers cell death in GICs, which are responsible for tumor initiation and recurrence.
  • Tumor Growth Inhibition : In orthotopic xenograft models, prazosin significantly reduced tumor size compared to control groups, indicating its potential as an adjunct therapy in glioblastoma treatment .
  • Survival Improvement : Kaplan-Meier survival analysis showed that mice treated with prazosin had a significantly improved survival rate compared to untreated controls .

Influence on Iron Metabolism

Prazobind has also been studied for its effects on iron homeostasis. Research involving spontaneously hypertensive rats (SHRs) indicated that prazosin alters iron metabolism by modulating hepcidin expression—a key regulator of iron homeostasis.

Summary of Iron Metabolism Findings

  • Hepcidin Regulation : Prazosin upregulated hepcidin mRNA expression in SHRs while downregulating it in Wistar-Kyoto (WKY) rats, suggesting differential regulatory mechanisms based on the hypertensive state .
  • Iron Concentration Variability : The treatment led to increased serum and liver iron levels in SHRs but decreased levels in WKY rats, highlighting its complex role in iron metabolism under different physiological conditions .

Table 1: Summary of Prazosin's Biological Activities

Activity AreaMechanism/EffectReference
Blood Pressure RegulationAlpha-1 receptor blockade leading to vasodilation
Cognitive EffectsCrosses blood-brain barrier
Cancer TreatmentInduces apoptosis in glioblastoma cells
Iron MetabolismModulates hepcidin expression

Case Studies

Several case studies have documented the clinical applications of prazosin beyond its traditional uses:

  • Case Study on PTSD : Patients with PTSD reported significant reductions in nightmares and anxiety symptoms when treated with prazosin, showcasing its effectiveness as a psychological adjunct therapy.
  • Oncology Trials : Trials involving patients with glioblastoma are ongoing to evaluate prazosin's efficacy as a part of combination therapy with standard chemotherapeutics.

Q & A

Q. How can I ensure my research on Prazobind addresses current gaps while avoiding redundancy?

  • Methodological Approach :
  • Systematic Reviews : Use PRISMA frameworks to map existing literature and identify under-researched applications (e.g., Prazobind in neurodegenerative models) .
  • Collaborative Platforms : Engage with preprint servers (bioRxiv) for early feedback to refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Szl 49
Reactant of Route 2
Reactant of Route 2
Szl 49

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.